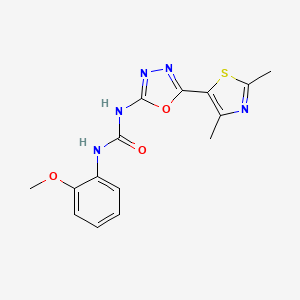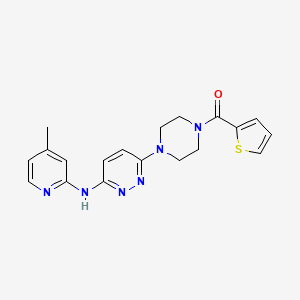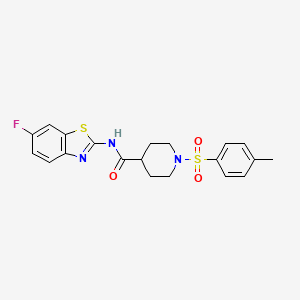![molecular formula C19H19FN2O2S2 B2850911 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide CAS No. 933231-82-4](/img/structure/B2850911.png)
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a benzenesulfonamide group . It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties like melting point, boiling point, solubility, and reactivity can be predicted based on the types of atoms and functional groups in the molecule .科学的研究の応用
Pharmaceutical Drug Development
The presence of a 3-fluorophenyl group and a thiazole ring in the compound’s structure indicates potential for bioactivity. Compounds with similar structures have been explored for their therapeutic properties, particularly as components of pharmaceuticals . The sulfonamide group is a common moiety in many drugs, suggesting this compound could be a candidate for drug development, especially in targeting specific protein interactions or enzymatic pathways.
Organic Light-Emitting Diodes (OLEDs)
Fluorinated compounds, such as those containing fluorophenyl groups, are known for their light-emitting properties when used in OLEDs . The compound could be investigated for its electroluminescent properties, potentially contributing to the development of more efficient and longer-lasting OLED materials.
Supramolecular Chemistry
The structural complexity of this compound, including the sulfonamide functional group, allows for potential applications in supramolecular chemistry. It could be used to create novel host-guest systems, where the compound acts as a host for various ions or small molecules, leading to applications in sensing or catalysis .
Neurotoxicity Studies
Some thiazole derivatives are known to exhibit neurotoxic effects, which can lead to neurological disorders such as Parkinson’s disease . This compound could be used in research to study the mechanisms of neurotoxicity and to develop potential neuroprotective strategies.
Synthetic Cathinones Analysis
Given the structural similarity to synthetic cathinones, this compound could serve as a reference material in forensic science for the identification and analysis of new psychoactive substances . It could help in understanding the pharmacological profile and potential risks associated with synthetic cathinones.
Agricultural Chemical Research
Sulfonamide compounds have applications in agriculture, particularly as pesticides. Research into the compound’s properties could lead to the development of new pesticides with specific action mechanisms, potentially improving crop protection strategies .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-6-7-14(2)18(10-13)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYLLBIRMOTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2850828.png)
![N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2850830.png)
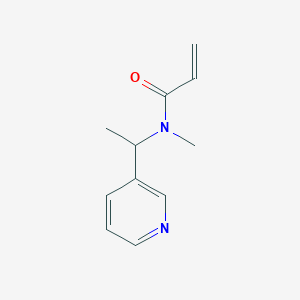

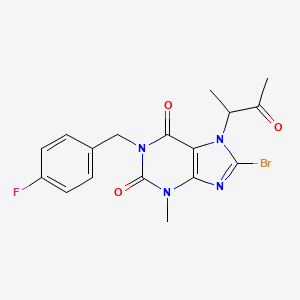

![N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2850841.png)
![Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate](/img/structure/B2850842.png)
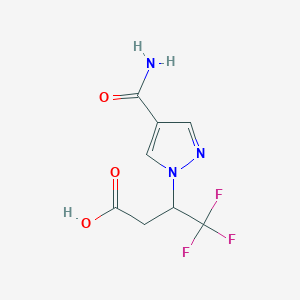

![4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2850846.png)
